molecular formula C22H23NO4 B15255220 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B15255220
M. Wt: 365.4 g/mol
InChI Key: XJBNGJBKCDCYHC-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, which allows for the efficient and high-throughput synthesis of peptide derivatives .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed to yield the free amino group, allowing further modifications or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid apart from similar compounds is its unique cyclobutane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and peptidomimetics, which are valuable in drug discovery and development .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(2)18(20(24)25)11-19(22)23-21(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

XJBNGJBKCDCYHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C

Origin of Product

United States

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